Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name of the compound is derived through a hierarchical approach that prioritizes the piperidine core. The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The tert-butyl carbamate group at position 1 is named as tert-butoxycarbonyl (Boc), while the substituent at position 3 consists of an aminomethyl group linked to a 2-(2-bromophenyl)ethyl chain. Applying IUPAC rules, the full name is tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate .
Constitutional isomerism in this compound arises from variations in substituent placement. For instance:
- The bromine atom on the phenyl ring could occupy the ortho, meta, or para positions, though the current structure specifies the ortho configuration.
- The ethylamino-methyl side chain could theoretically attach to different positions on the piperidine ring (e.g., positions 2 or 4), altering the isomer’s biological activity.
| Feature | Description |
|---|---|
| Parent structure | Piperidine (azacyclohexane) |
| Position 1 substituent | tert-Butyl carbamate (Boc group) |
| Position 3 substituent | [2-(2-Bromophenyl)ethylamino]methyl group |
| Constitutional isomers | Variants with bromine at meta or para positions, or side chain at C2/C4 |
Stereochemical Analysis: Configuration at Piperidine Nitrogen and Chiral Centers
The piperidine nitrogen in this compound is part of the Boc carbamate group, which imposes a trigonal planar geometry due to resonance delocalization of the carbonyl group. This configuration locks the nitrogen in a specific orientation, preventing inversion and creating a rigid backbone.
The compound exhibits two chiral centers:
- C3 of the piperidine ring : The carbon bearing the aminomethyl substituent.
- Carbon adjacent to the bromophenyl group : The ethyl chain’s first carbon, which connects to the aromatic ring.
The absolute configuration (R/S) of these centers depends on synthetic pathways. For example, if the aminomethyl group is introduced via nucleophilic substitution, the stereochemistry may follow retention or inversion mechanisms. Computational models suggest that the (R)-configuration at C3 minimizes steric clashes with the Boc group.
| Chiral Center | Possible Configurations | Energetic Preference |
|---|---|---|
| Piperidine C3 | R or S | R (lower strain) |
| Ethyl chain C | R or S | S (favored in synthesis) |
Comparative Structural Analogues in Piperidine-Based Therapeutics
Piperidine derivatives are prevalent in pharmaceuticals due to their bioavailability and structural versatility. Key analogues include:
tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate :
- Features a bromophenyl group at position 4 and an amino group.
- Used in kinase inhibitor development.
tert-Butyl 2-(methylamino)piperidine-1-carboxylate :
- Contains a methylamino group at position 2.
- Intermediate in antipsychotic drug synthesis.
Niraparib intermediates :
Properties
CAS No. |
887587-26-0 |
|---|---|
Molecular Formula |
C19H29BrN2O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(2-bromophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29BrN2O2/c1-19(2,3)24-18(23)22-12-6-7-15(14-22)13-21-11-10-16-8-4-5-9-17(16)20/h4-5,8-9,15,21H,6-7,10-14H2,1-3H3 |
InChI Key |
JATAKBOVCWQGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl ethylamine is introduced to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: This compound may be used in studies involving receptor binding or enzyme inhibition.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Features and Functional Groups
The tert-butyl piperidine-1-carboxylate core is common across all compared compounds, but substituent variations dictate their uniqueness:
Key Observations :
- The bromophenyl group in the target compound confers higher molecular weight and lipophilicity compared to chloro () or cyano () substituents.
Contrasts :
- The target compound’s synthesis likely avoids transition metals, unlike and .
- Purification methods (e.g., TLC in vs. HPLC in ) reflect differences in polarity and stability.
Physicochemical Properties
Chromatographic Behavior
| Compound/Evidence Reference | TLC Rf (Solvent Ratio) | HPLC Retention Time (min) |
|---|---|---|
| Example 17 | 0.56 (hexane:EtOAc = 2:1) | Not reported |
| 6i | Not reported | 19.2 |
| Target Compound | Not reported | Not reported |
- The higher TLC Rf (0.56) in suggests lower polarity compared to pyrimidoindole derivatives (), which have longer HPLC retention times (~19.2 min) due to aromaticity and bromine .
- The target compound’s bromophenyl group may increase lipophilicity, leading to higher HPLC retention than chloro- or cyano-substituted analogs.
Thermal Stability
- Hydrazide-containing compounds () decompose above 220°C, indicating robust thermal stability . The target compound’s stability remains uncharacterized but is likely influenced by the bromophenyl group’s electron-withdrawing effects.
Spectroscopic Characterization
- 1H-NMR : and highlight distinct aromatic proton shifts for pyrimidoindole (δ ~8.5 ppm) and indole (δ ~7.5 ppm) systems . The target compound’s 2-bromophenyl protons would resonate near δ 7.2–7.6 ppm.
- Mass Spectrometry : ESI-MS in confirms molecular ions (e.g., [M+H]⁺ for 6i), while HRMS in validates exact masses . The target compound’s expected [M+H]⁺ would be ~396.34.
Biological Activity
Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate, also known by its CAS number 887584-50-1, is a synthetic compound with significant biological activity, particularly as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H29BrN2O2
- Molecular Weight : 399.35 g/mol
- CAS Number : 887584-50-1
The biological activity of this compound primarily involves its role as a PARP inhibitor. PARP inhibitors are designed to exploit the DNA repair weaknesses in cancer cells, particularly those with BRCA mutations. By inhibiting PARP, these compounds prevent cancer cells from repairing their DNA, leading to cell death.
Key Mechanisms:
- Inhibition of DNA Repair : By blocking PARP activity, the compound enhances the accumulation of DNA damage in cancer cells.
- Induction of Apoptosis : Increased DNA damage triggers apoptotic pathways in cells unable to repair their DNA effectively.
In Vitro Studies
Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines. For example, studies have shown that it effectively inhibits the proliferation of BRCA-deficient tumor cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| BRCA1/2 Mutant Tumors | 0.5 - 1.5 | PARP inhibition and apoptosis |
| Wild-Type Tumors | >10 | Less effective due to functional PARP |
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with the PARP enzyme. Modifications to the bromophenyl group can significantly alter its potency and selectivity.
Case Studies
- Niraparib Development : As an intermediate in Niraparib synthesis, this compound was pivotal in developing a drug that showed efficacy in clinical trials for ovarian cancer treatment. Niraparib demonstrated significant improvement in progression-free survival in patients with BRCA mutations compared to placebo controls.
- Comparative Studies : In comparative studies involving other piperidine derivatives, this compound exhibited superior selectivity for BRCA-deficient cells over normal cells, highlighting its potential therapeutic index.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through various chemical modifications. For instance:
- Modifications to the piperidine ring and bromophenyl group have been explored to improve binding affinity to PARP.
- The introduction of different substituents has shown promise in enhancing selectivity and reducing off-target effects.
Summary of Findings
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against BRCA-deficient tumors |
| Alteration of alkyl substituents | Improved pharmacokinetic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
